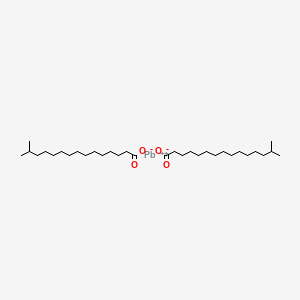
Lead(2+) isohexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Lead(2+) isohexadecanoate can be synthesized through the reaction of lead(II) acetate with isohexadecanoic acid. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The lead(II) acetate reacts with the carboxylic acid groups of isohexadecanoic acid to form the this compound salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors where lead(II) acetate and isohexadecanoic acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
Lead(2+) isohexadecanoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds.
Reduction: The lead ion in this compound can be reduced to metallic lead.
Substitution: The isohexadecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various carboxylic acids or other coordinating ligands.
Major Products Formed
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Metallic lead.
Substitution: New lead(2+) carboxylates with different ligands.
科学的研究の応用
Lead(2+) isohexadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead-based compounds and materials.
Biology: Studies on the biological effects of lead compounds often use this compound as a model compound.
Medicine: Research into lead toxicity and its effects on human health may involve this compound.
Industry: this compound can be used in the production of specialized materials and coatings.
作用機序
The mechanism of action of lead(2+) isohexadecanoate involves the interaction of the lead ion with biological molecules. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to the generation of reactive oxygen species (ROS) and oxidative stress, which can damage cellular components such as DNA, proteins, and lipids.
類似化合物との比較
Similar Compounds
Lead(2+) acetate: Another lead(II) compound with acetate ligands.
Lead(2+) stearate: A lead(II) compound with stearate ligands.
Lead(2+) palmitate: A lead(II) compound with palmitate ligands.
Uniqueness
Lead(2+) isohexadecanoate is unique due to the presence of isohexadecanoate ligands, which provide distinct chemical and physical properties compared to other lead(II) carboxylates
特性
CAS番号 |
95892-13-0 |
|---|---|
分子式 |
C32H62O4Pb |
分子量 |
718 g/mol |
IUPAC名 |
lead(2+);14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Pb/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChIキー |
CTHPVPBGBQEIDD-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12641138.png)
![N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride](/img/structure/B12641139.png)
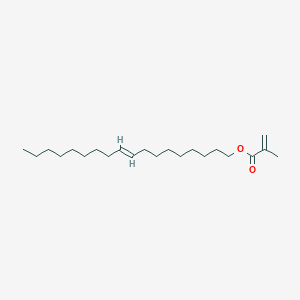
![Piperidine, 2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]-](/img/structure/B12641154.png)
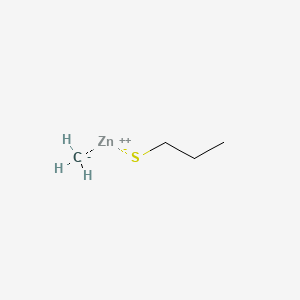
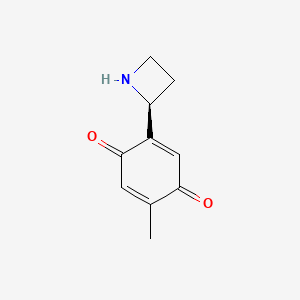
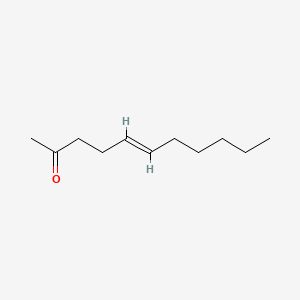
![Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12641180.png)


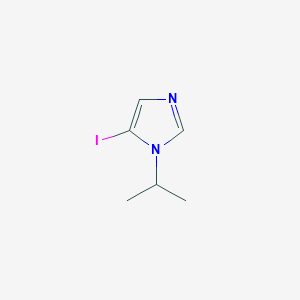
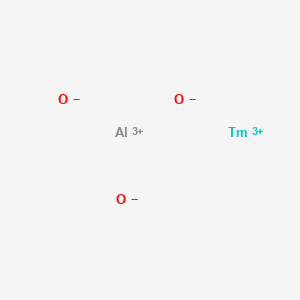

![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)
